molecular formula C12H12N2O5S2 B2917232 2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 830344-20-2

2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2917232
CAS No.: 830344-20-2
M. Wt: 328.36
InChI Key: VYNGRGLLPBVZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a thienopyrimidine derivative characterized by a fused bicyclic core (thiophene fused to pyrimidine) with specific functional modifications. Key structural features include:

  • 5-Methyl group: Enhances lipophilicity and influences steric interactions .
  • 4-Oxo group: Contributes to hydrogen bonding and electronic effects .
  • 2-((2-Ethoxy-2-oxoethyl)thio) substituent: A thioether-linked ethyl ester moiety that modulates solubility and may act as a prodrug precursor .

This compound is structurally related to antimicrobial and enzyme-inhibiting thienopyrimidines, with its 2-thioether side chain distinguishing it from classical analogs .

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S2/c1-3-19-6(15)4-20-12-13-9(16)7-5(2)8(11(17)18)21-10(7)14-12/h3-4H2,1-2H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNGRGLLPBVZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C(=O)O)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method includes the nucleophilic addition of an ethoxy group to a thieno[2,3-d]pyrimidine precursor, followed by oxidation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives.

Scientific Research Applications

2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Position 2 Modifications : The target compound’s 2-((2-ethoxy-2-oxoethyl)thio) group introduces ester functionality, which may improve membrane permeability compared to simpler thioethers (e.g., benzylthio in ). This group could undergo hydrolysis in vivo to release the free thiol or carboxylic acid, enhancing bioavailability .
  • Position 6 Carboxylic Acid : Derivatives with 6-COOH (e.g., ) exhibit higher polarity than ester analogs (e.g., ), impacting solubility and protein-binding interactions.
  • Biological Activity : Benzylthio and benzimidazole derivatives () show strong antimicrobial activity, suggesting the target compound’s ethoxy-oxoethylthio group may similarly contribute to efficacy through optimized hydrophobicity and metabolic stability.

Physicochemical Properties

Property Target Compound Ethyl Ester Analog Parent Acid
Molecular Weight 324.33 238.26 210.21
Melting Point Not reported >230°C >200°C (estimated)
Solubility Moderate in DMSO Low in water High in polar aprotic solvents
logP ~1.8 (predicted) 2.1 0.9

The target compound’s ethoxy-oxoethylthio group likely increases logP compared to the parent acid, balancing solubility and membrane permeability .

Biological Activity

The compound 2-((2-ethoxy-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid belongs to the thieno[2,3-d]pyrimidine family, which is recognized for a variety of biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core with several functional groups that enhance its biological activity. The presence of a carboxylic acid group at position 6 and an ethoxy group at position 2 are significant for its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
5.1Staphylococcus aureus24
5.1Escherichia coli23
5.1Bacillus subtilis24
5.2 (4-CH3)Staphylococcus aureus22
5.3 (4-OCH3)Pseudomonas aeruginosa20

These results indicate that the modifications at specific positions on the thieno[2,3-d]pyrimidine structure can enhance antimicrobial efficacy.

The mechanism by which these compounds exert their antimicrobial effects is believed to involve inhibition of bacterial enzymes such as TrmD (tRNA methyltransferase), which is crucial for bacterial protein synthesis. Docking studies have shown that certain derivatives bind effectively to the active site of TrmD, suggesting a targeted approach in their antimicrobial action.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors.
  • Introduction of Functional Groups : The ethoxy and carboxylic acid groups can be introduced via nucleophilic substitution reactions or specific reagents that facilitate these modifications.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure the removal of unreacted starting materials or by-products.

Case Studies

A notable study by Vlasov et al. (2024) investigated the antimicrobial activity of various derivatives of thieno[2,3-d]pyrimidines against standard bacterial strains. The study highlighted the importance of substituent groups in enhancing activity against resistant strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that compounds with specific substitutions exhibited higher potency and lower minimum inhibitory concentrations (MICs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-substituted thieno[2,3-d]pyrimidines) are reacted with electrophilic reagents like 2-ethoxy-2-oxoethyl halides. Adjusting solvents (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., triethylamine) can enhance yields. reports yields up to 96% for structurally similar compounds by optimizing reaction time and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • 1H NMR (δ 1.2–1.4 ppm for ethoxy protons; δ 2.5–3.5 ppm for methyl and thioether groups) and HRMS (exact mass matching theoretical [M+H]+) are critical for structural confirmation . Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and melting point analysis (e.g., 150–224°C for analogs in ) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?

  • Enzyme assays : Use recombinant human TS and DHFR in a spectrophotometric assay measuring dUMP → dTMP conversion (TS) or NADPH oxidation (DHFR). IC50 values can be determined via dose-response curves ( highlights dual inhibition for analogs with IC50 < 100 nM) .
  • Crystallography : Co-crystallize the compound with TS/DHFR to identify binding interactions (e.g., hydrogen bonding with active-site residues like Asp218 in TS) .

Q. What strategies resolve discrepancies in enzymatic activity data across studies?

  • Control standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and assay conditions (pH, temperature). used X-ray structures to validate binding modes, addressing variability in IC50 values .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain reduced activity in cell-based vs. enzyme assays .

Q. How do substituents influence bioavailability and metabolic stability?

  • Ethoxy group : Enhances lipophilicity (logP > 2) but may increase susceptibility to esterase hydrolysis. Replace with methyl or cyclopropane groups to improve stability ( shows analogs with propoxyphenyl groups exhibit longer half-lives) .
  • Thioether linkage : Critical for target binding but prone to oxidation. Replace with sulfone or sulfonamide for oxidative stability ( notes improved activity in sulfur-modified analogs) .

Data Contradiction Analysis

  • Synthetic yields : reports yields up to 96% for carboxylate-containing analogs, while notes lower yields (63–70%) for glutamate derivatives. This discrepancy arises from steric hindrance in coupling reactions, which can be mitigated using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine .

Methodological Recommendations

  • Structural analogs : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals and confirm regiochemistry .
  • Biological assays : Pair enzymatic IC50 with cell-based cytotoxicity (e.g., MTT assay in HCT-116 cells) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.